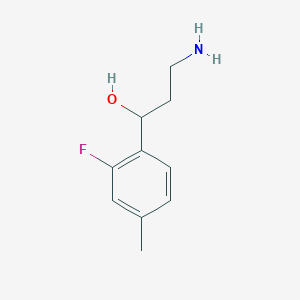
(1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol is an organic compound that belongs to the class of chlorinated alcohols It is characterized by the presence of a chlorine atom and a hydroxyl group attached to an ethan-1-ol backbone, with a 4-ethylphenyl group as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the chlorination of (1R)-1-(4-ethylphenyl)ethan-1-ol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Another approach involves the reduction of (1R)-2-chloro-1-(4-ethylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This method provides a straightforward route to obtain the desired compound with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination or reduction processes. The choice of method depends on factors such as cost, availability of reagents, and desired production scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (1R)-2-chloro-1-(4-ethylphenyl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to (1R)-2-chloro-1-(4-ethylphenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide (OH-) or amines, to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or lithium aluminum hydride (LiAlH4) in ether (Et2O).
Substitution: Sodium hydroxide (NaOH) in water (H2O) or primary amines in ethanol (EtOH).
Major Products Formed
Oxidation: (1R)-2-chloro-1-(4-ethylphenyl)ethanone.
Reduction: (1R)-2-chloro-1-(4-ethylphenyl)ethane.
Substitution: Corresponding alcohols or amines, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol
- (1R)-2-chloro-1-(4-isopropylphenyl)ethan-1-ol
- (1R)-2-chloro-1-(4-tert-butylphenyl)ethan-1-ol
Uniqueness
(1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for distinct interactions with molecular targets, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H13ClO |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
(1R)-2-chloro-1-(4-ethylphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10,12H,2,7H2,1H3/t10-/m0/s1 |
Clave InChI |
JHWPYELOOGZUDV-JTQLQIEISA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)[C@H](CCl)O |
SMILES canónico |
CCC1=CC=C(C=C1)C(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


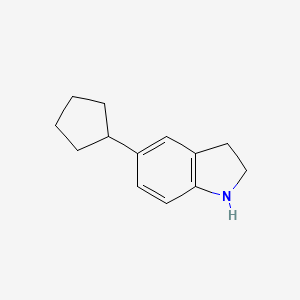
![2-[5-(Thiophen-2-yl)furan-2-yl]acetic acid](/img/structure/B13169206.png)
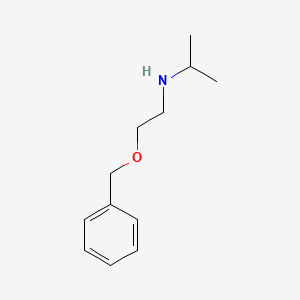

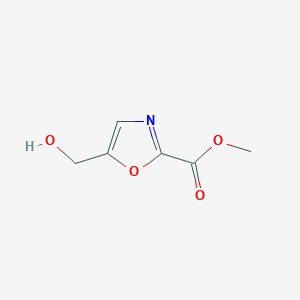
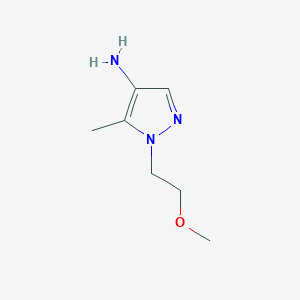
![N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13169244.png)
![[(3-Fluoro-4-methylphenyl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B13169252.png)
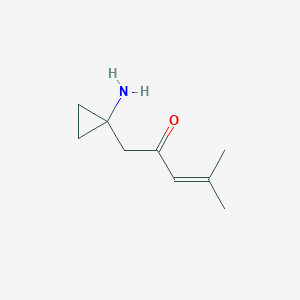
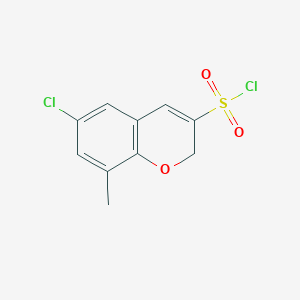
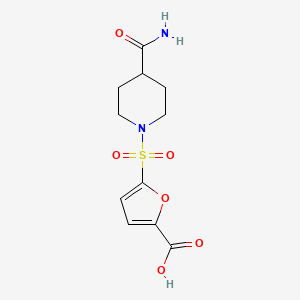
![Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13169287.png)
![3-chloro-6-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B13169290.png)
